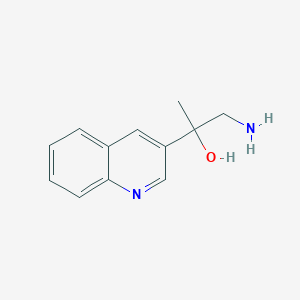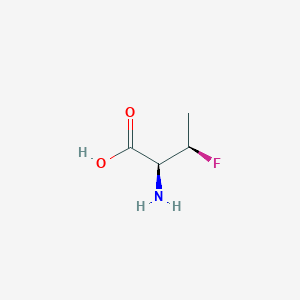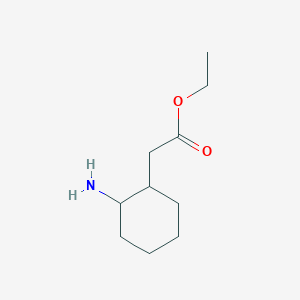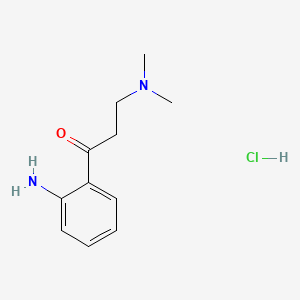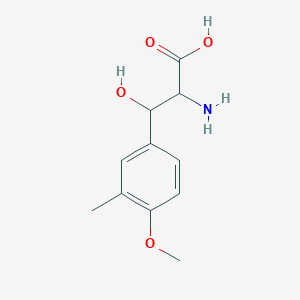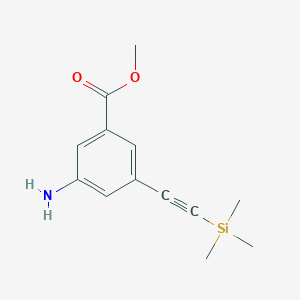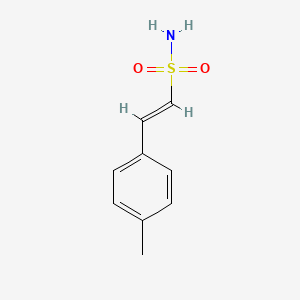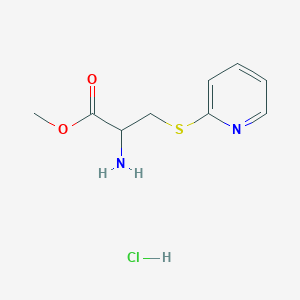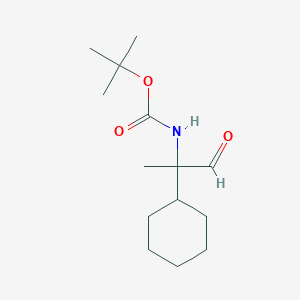![molecular formula C5H3BrIN3S B13547489 2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole CAS No. 1337919-16-0](/img/structure/B13547489.png)
2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that contains bromine, iodine, and sulfur atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole with iodine in the presence of a suitable oxidizing agent . The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the halogen atoms.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-azido-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole.
Aplicaciones Científicas De Investigación
2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand its interactions with enzymes and other proteins, which can provide insights into its mechanism of action.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole: Lacks the iodine atom, which may affect its reactivity and applications.
2-Iodo-5-methylimidazo[2,1-b][1,3,4]thiadiazole:
Uniqueness
2-Bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and interactions with other molecules. This dual halogenation can enhance its potential as a versatile building block in synthetic chemistry and its effectiveness in biological applications.
Propiedades
Número CAS |
1337919-16-0 |
|---|---|
Fórmula molecular |
C5H3BrIN3S |
Peso molecular |
343.97 g/mol |
Nombre IUPAC |
2-bromo-5-iodo-6-methylimidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C5H3BrIN3S/c1-2-3(7)10-5(8-2)11-4(6)9-10/h1H3 |
Clave InChI |
MNCYTVRKMQWBRR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N2C(=N1)SC(=N2)Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


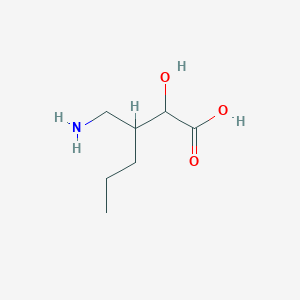

![tert-butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B13547412.png)
